molecular formula C4H5N3OS2 B7784679 5-amino-2-sulfanyl-1,3-thiazole-4-carboxamide

5-amino-2-sulfanyl-1,3-thiazole-4-carboxamide

Cat. No.: B7784679
M. Wt: 175.2 g/mol
InChI Key: RATXLXUSEOETQE-UHFFFAOYSA-N
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Description

The compound identified as “5-amino-2-sulfanyl-1,3-thiazole-4-carboxamide” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-amino-2-sulfanyl-1,3-thiazole-4-carboxamide involves several synthetic routes. One common method includes the formation of inclusion complexes with cyclodextrins. This process involves the host inclusion of the compound in the non-polar cavity of cyclodextrins, which can be achieved through various methods such as co-precipitation, kneading, and freeze-drying .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-sulfanyl-1,3-thiazole-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

5-amino-2-sulfanyl-1,3-thiazole-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-amino-2-sulfanyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-amino-2-sulfanyl-1,3-thiazole-4-carboxamide include other cyclodextrin inclusion complexes and related chemical entities. These compounds share similar structural features and chemical properties.

Uniqueness

This compound is unique due to its specific chemical structure and the particular inclusion complex it forms with cyclodextrins. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and the ability to form inclusion complexes with cyclodextrins make it a valuable tool for researchers and industry professionals alike.

Properties

IUPAC Name

5-amino-2-sulfanyl-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS2/c5-2(8)1-3(6)10-4(9)7-1/h6H2,(H2,5,8)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATXLXUSEOETQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)S)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=C(SC(=N1)S)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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